
3-Amino-1-(2-hydroxyethenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(2-hydroxyethenyl)azetidin-2-one is a heterocyclic compound that belongs to the azetidine family. Azetidines are four-membered nitrogen-containing rings that are known for their strained ring structure, making them highly reactive and versatile in synthetic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-hydroxyethenyl)azetidin-2-one typically involves the aza-Michael addition reaction. This method includes the reaction of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . The aza-Michael addition is then carried out with various NH-heterocycles to yield the target compound .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound .
化学反应分析
Types of Reactions
3-Amino-1-(2-hydroxyethenyl)azetidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
3-Amino-1-(2-hydroxyethenyl)azetidin-2-one has several scientific research applications:
作用机制
The mechanism of action of 3-Amino-1-(2-hydroxyethenyl)azetidin-2-one involves its interaction with various molecular targets. The compound’s strained ring structure makes it highly reactive, allowing it to participate in a variety of chemical reactions. It can act as an inhibitor or activator of enzymes, depending on the specific context . The molecular pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable complexes .
相似化合物的比较
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring with similar reactivity.
Piperidine: A six-membered nitrogen-containing ring with different reactivity patterns.
Uniqueness
3-Amino-1-(2-hydroxyethenyl)azetidin-2-one is unique due to its combination of an azetidine ring with amino and hydroxyethenyl functional groups. This combination imparts unique reactivity and potential for diverse applications in synthetic chemistry and medicinal chemistry .
属性
分子式 |
C5H8N2O2 |
|---|---|
分子量 |
128.13 g/mol |
IUPAC 名称 |
3-amino-1-(2-hydroxyethenyl)azetidin-2-one |
InChI |
InChI=1S/C5H8N2O2/c6-4-3-7(1-2-8)5(4)9/h1-2,4,8H,3,6H2 |
InChI 键 |
YXPFEJQPMDCBHE-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)N1C=CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate](/img/structure/B13838053.png)
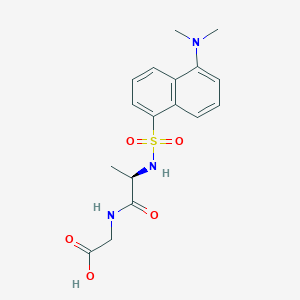
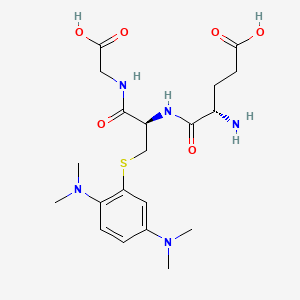
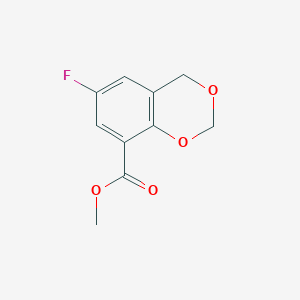
![(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid](/img/structure/B13838083.png)

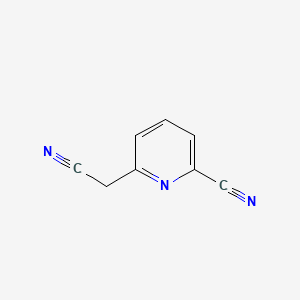

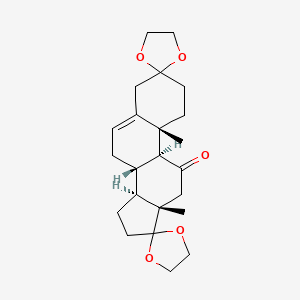
![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)
![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)
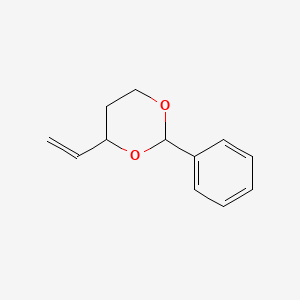
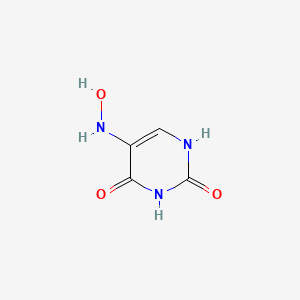
![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)
